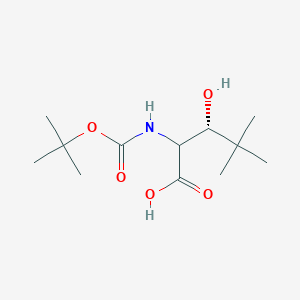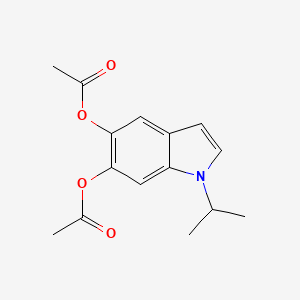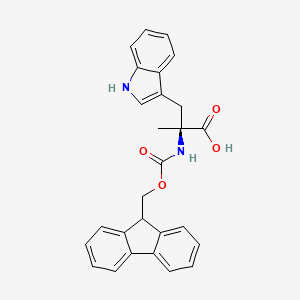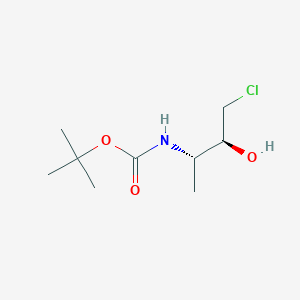
tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate is a chemical compound that features a tert-butyl group, a chloro substituent, and a hydroxy group on a butan-2-yl backbone
Preparation Methods
The synthesis of tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate typically involves the protection of the hydroxyl group, followed by the introduction of the chloro substituent. The tert-butyl group is often introduced using tert-butyl chloroformate under basic conditions. Industrial production methods may utilize flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions. Common reagents and conditions for these reactions include organic solvents like dichloromethane and catalysts like palladium on carbon. .
Scientific Research Applications
tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the chloro and hydroxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways .
Comparison with Similar Compounds
Similar compounds to tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate include:
tert-Butyl ((2S,3S)-4-bromo-3-hydroxybutan-2-yl)carbamate: Similar structure but with a bromo substituent instead of chloro.
tert-Butyl ((2S,3S)-4-chloro-3-methoxybutan-2-yl)carbamate: Similar structure but with a methoxy group instead of hydroxy.
This compound: Similar structure but with different stereochemistry. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct reactivity and biological activity
Properties
Molecular Formula |
C9H18ClNO3 |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S)-4-chloro-3-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C9H18ClNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6-7,12H,5H2,1-4H3,(H,11,13)/t6-,7+/m0/s1 |
InChI Key |
SGFCVXCQAUOFSP-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](CCl)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(CCl)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15219850.png)

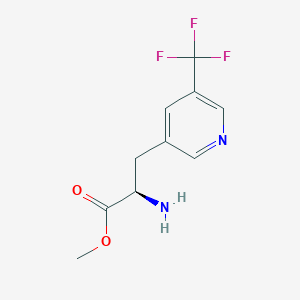
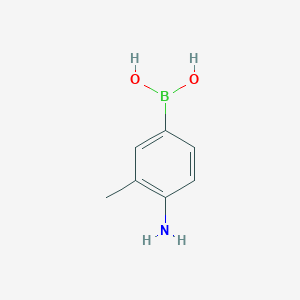
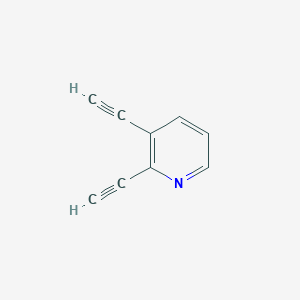
![2-(3,4-difluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15219888.png)
![2,2'-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B15219913.png)
![tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B15219920.png)

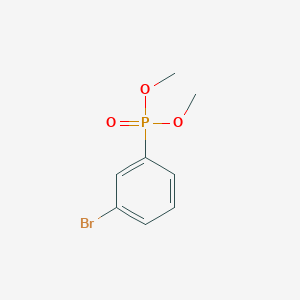
![Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B15219942.png)
